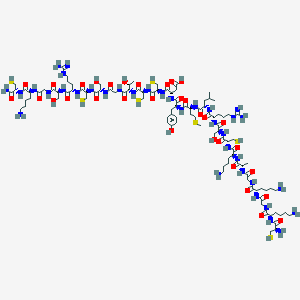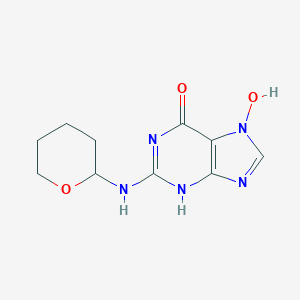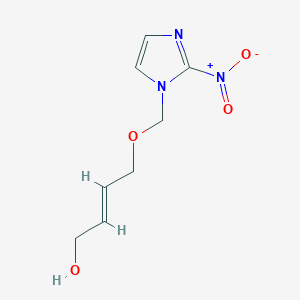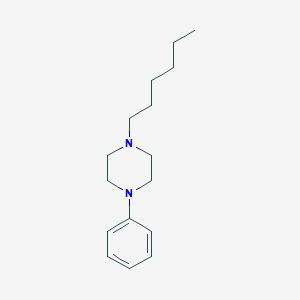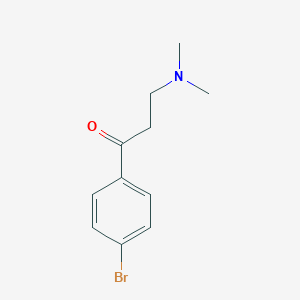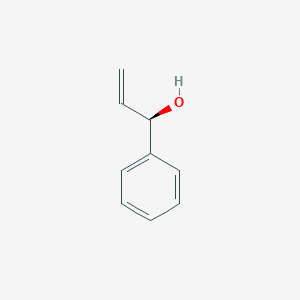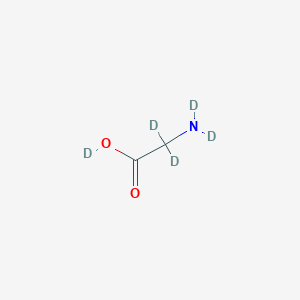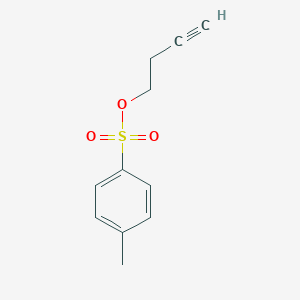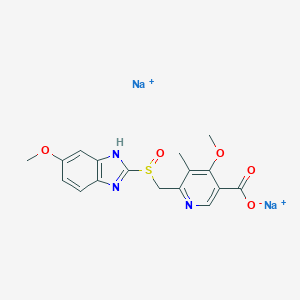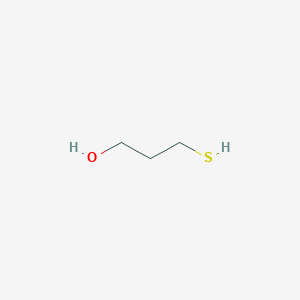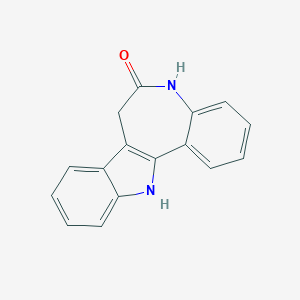
Paullone
Overview
Description
Paullone is a class of small-molecule inhibitors known for its potent inhibition of cyclin-dependent kinases (CDKs) and glycogen synthase kinase 3 (GSK-3). These compounds have garnered significant attention due to their potential therapeutic applications in cancer and neurodegenerative diseases .
Preparation Methods
Paullones can be synthesized through various methods. One common approach involves a one-pot Suzuki–Miyaura cross-coupling reaction of an o-aminoarylboronic acid and methyl 2-iodoindoleacetate, followed by intramolecular amide formation .
Chemical Reactions Analysis
Paullones undergo several types of chemical reactions, including:
Oxidation: Paullones can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups on the paullone scaffold.
Substitution: Substitution reactions, such as halogenation, can introduce different substituents to enhance the compound’s activity.
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions and various oxidizing or reducing agents . The major products formed from these reactions are typically modified this compound derivatives with enhanced biological activity .
Scientific Research Applications
Paullones have a wide range of scientific research applications:
Mechanism of Action
Paullones exert their effects by competitively inhibiting the ATP binding site of CDKs and GSK-3. This inhibition disrupts the kinase activity, leading to the modulation of various cellular processes such as cell cycle progression, apoptosis, and transcription . Molecular modeling studies have shown that paullones can bind to the ATP binding site with high affinity, making them effective inhibitors .
Comparison with Similar Compounds
Paullones are unique due to their dual inhibition of CDKs and GSK-3. Similar compounds include:
Flavopiridol: Another CDK inhibitor that has entered clinical trials.
Purines: A class of compounds that also inhibit CDKs but with different selectivity profiles.
Alsterpaullone: A this compound derivative with enhanced inhibitory activity against GSK-3.
Paullones stand out due to their structural features and the ability to inhibit multiple kinases, making them versatile tools for research and potential therapeutic agents .
Properties
IUPAC Name |
7,12-dihydro-5H-indolo[3,2-d][1]benzazepin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O/c19-15-9-12-10-5-1-3-7-13(10)18-16(12)11-6-2-4-8-14(11)17-15/h1-8,18H,9H2,(H,17,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGMDAWVZNAXVDG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C3=CC=CC=C3NC1=O)NC4=CC=CC=C24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30327277 | |
| Record name | Paullone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
142273-18-5 | |
| Record name | 7,12-Dihydroindolo[3,2-d][1]benzazepin-6(5H)-one | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=142273-18-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Paullone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30327277 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


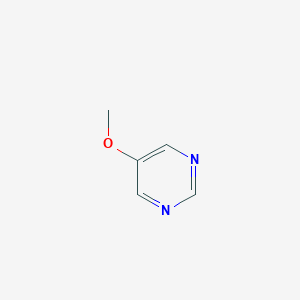
![5-(5-Chlorosulfonyl-2-ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27854.png)
![5-(2-Ethoxyphenyl)-3-propyl-1,6-dihydro-7H-pyrazolo[4,3-d]pyrimidin-7-one](/img/structure/B27856.png)
